molecular formula C11H11F3N2O2 B3033937 8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1268002-29-4

8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B3033937
CAS RN: 1268002-29-4
M. Wt: 260.21
InChI Key: VHVPDHSWCVRTOW-UHFFFAOYSA-N
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Description

8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, also known as 8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one or 8-ADM-6-TFM-3,4-DHB, is an organic compound that is widely used in scientific research for its various properties. It is a trifluoromethylated derivative of the benzoxazinone family, and has been studied for its potential applications in areas such as drug development, pharmacology, and biochemistry.

Scientific Research Applications

8-ADM-6-TFM-3,4-DHB has been studied for its potential applications in various areas of scientific research. It has been used in drug development, as a potential inhibitor of certain enzymes, and as a potential therapeutic agent for certain diseases. Additionally, it has been studied for its potential use in pharmacology, biochemistry, and nanotechnology. It has been used as a substrate for the synthesis of various compounds, and as a model compound for research into the structure and behavior of benzoxazinone derivatives.

Mechanism of Action

The mechanism of action of 8-ADM-6-TFM-3,4-DHB is not yet fully understood. However, it is believed that the compound interacts with various receptors in the body, such as the GABA receptor, to produce its effects. Additionally, the compound has been shown to interact with certain enzymes, such as the cytochrome P450 enzyme, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
8-ADM-6-TFM-3,4-DHB has been shown to have several biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes, such as the cytochrome P450 enzyme, and to interact with certain receptors, such as the GABA receptor. Additionally, it has been shown to have an effect on the levels of certain neurotransmitters, such as dopamine, in the brain.

Advantages and Limitations for Lab Experiments

8-ADM-6-TFM-3,4-DHB has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, the compound is relatively expensive, making it difficult to use in large-scale experiments. Additionally, the compound has not been extensively studied, so its effects on various biochemical and physiological processes are not yet fully understood.

Future Directions

There are several potential future directions for the research of 8-ADM-6-TFM-3,4-DHB. One potential direction is to further investigate the compound's mechanism of action, as well as its effects on various biochemical and physiological processes. Additionally, further research into the compound's potential applications in drug development, pharmacology, and nanotechnology could be conducted. Additionally, further research into the compound's interactions with various enzymes, such as the cytochrome P450 enzyme, could be conducted. Finally, research into the compound's potential use as a therapeutic agent for various diseases could also be conducted.

properties

IUPAC Name

8-amino-2,4-dimethyl-6-(trifluoromethyl)-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c1-5-10(17)16(2)8-4-6(11(12,13)14)3-7(15)9(8)18-5/h3-5H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPDHSWCVRTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC(=CC(=C2O1)N)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 2
8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 3
8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 4
8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 5
8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 6
8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

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